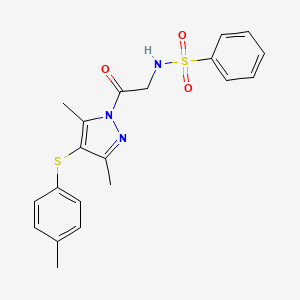
N-(2-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-oxoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-oxoethyl)benzenesulfonamide is a compound primarily recognized for its significant potential in various scientific fields. This compound, characterized by its complex molecular structure, has attracted substantial interest due to its unique chemical properties and diverse applicability. As a molecule incorporating a pyrazole ring, a tolylthio group, and a benzenesulfonamide moiety, it stands out in synthetic and medicinal chemistry for its versatility and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-oxoethyl)benzenesulfonamide involves multi-step organic reactions. The following is a generalized synthetic route:
Formation of the Pyrazole Ring: : The initial step often includes the condensation of appropriate ketones with hydrazines under acidic or basic conditions to form the pyrazole ring.
Introduction of the Tolylthio Group: : The next step involves the thionation of the pyrazole ring, where the tolulylthio group is introduced through reactions involving alkylation using appropriate sulfur-containing reagents.
Coupling with Benzenesulfonamide: : This step typically involves amide bond formation between an activated ester of benzenesulfonic acid and the pyrazole derivative.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentrations is critical. Catalysts and continuous-flow reactors are often employed to enhance reaction efficiency and yield. Industrial methods may also integrate green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly involving the pyrazole ring or the tolylthio group.
Reduction: : Reduction reactions can modify the sulfonamide group or the oxoethyl linkage.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilization of alkyl halides, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products
From Oxidation: : Formation of sulfoxides or sulfones.
From Reduction: : Formation of reduced sulfonamide derivatives or alcohols.
From Substitution: : Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules and functional materials. Its diverse reactivity allows for extensive derivatization, enabling the synthesis of novel compounds with potentially beneficial properties.
Biology
The compound’s unique structure has been explored in biological contexts for its potential enzyme inhibition, receptor binding, and other bioactive properties. It is of particular interest in the development of new pharmaceuticals and agrochemicals.
Medicine
Medicinal chemistry has investigated this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In industrial applications, this compound can be utilized as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its robust chemical properties contribute to the production of high-performance materials.
Wirkmechanismus
The compound exerts its effects through a variety of mechanisms depending on the context of its application:
Enzyme Inhibition: : It may bind to and inhibit the activity of specific enzymes, thereby modulating metabolic pathways.
Receptor Binding: : By interacting with cellular receptors, it can influence signal transduction and cellular responses.
Pathway Modulation: : It can affect molecular pathways involved in cell growth, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Similar compounds include other sulfonamide derivatives and pyrazole-containing molecules. What sets N-(2-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-oxoethyl)benzenesulfonamide apart is its unique combination of functional groups, which impart specific reactivity and biological activity.
List of Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)benzenesulfonamide
N-(4-(methylthio)-3,5-dimethylphenyl)-2-(1H-pyrazol-1-yl)acetamide
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(p-tolylthio)benzamide
Eigenschaften
IUPAC Name |
N-[2-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-9-11-17(12-10-14)27-20-15(2)22-23(16(20)3)19(24)13-21-28(25,26)18-7-5-4-6-8-18/h4-12,21H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKHIGOTJZZNDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)CNS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














